![molecular formula C12H10N4O B1436730 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 919217-49-5](/img/structure/B1436730.png)
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have been reported to have pharmacological potential, including antiviral, antimicrobial, and antitumor activities .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in various studies. For instance, one study reported the synthesis of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Scientific Research Applications
Cancer Treatment: Protein Kinase Inhibition
Pyrimidine derivatives, including those with a pyrazolo[3,4-d]pyrimidin-4-one scaffold, have been identified as promising protein kinase inhibitors for cancer treatment . These compounds can selectively inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By targeting these enzymes, the derivatives can exert anticancer potential through various mechanisms, offering a strategic approach to cancer therapy.
Anticancer Activity: Structure-Activity Relationships
The anticancer significance of pyrimidine and fused pyrimidine derivatives, such as 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is often explored through their structure-activity relationships . Researchers analyze the synthetic pathways and molecular structures to construct novel compounds with higher selectivity and potency as anticancer agents.
CDK2 Inhibition for Cancer Therapy
Specific derivatives of pyrazolo[3,4-d]pyrimidine have been discovered as novel CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a targeted approach for cancer therapy. These inhibitors can significantly impact the growth of cancer cell lines, making them valuable for developing new cancer treatments.
Chalcogenation Chemistry: Sulfenylation and Selenylation
The compound’s scaffold is also useful in chalcogenation chemistry , particularly in the sulfenylation and selenylation of pyrimidine derivatives . This application is crucial for synthesizing various derivatives with potential biological activities and can be executed under mild conditions.
Dihydrofolate Reductase Inhibition
Pyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of nucleotides. DHFR inhibitors have therapeutic potential, including antitumor effects, and are used in the treatment of various types of cancer.
Synthesis of Anticancer Compounds
The ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with different groups has been explored for the in vitro anticancer screening of synthesized compounds . This method allows for the rapid and efficient production of potential anticancer agents.
Mechanism of Action
Target of Action
The primary target of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound disrupts the signaling processes that regulate cell growth and metabolism .
Biochemical Pathways
The compound’s action primarily affects the protein kinase signaling pathways . These pathways are crucial for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
A drug with a high degree of lipophilicity, for example, can diffuse easily into cells . This could potentially impact the bioavailability of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, the compound revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
properties
IUPAC Name |
1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCRMBPAGYFMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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